2-decyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene
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Overview
Description
2-decyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene is a compound belonging to the thiophene family, which is characterized by a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in various fields, including organic electronics, medicinal chemistry, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-decyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene typically involves the condensation of thiophene derivatives. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the use of sulfurizing agents, such as phosphorus pentasulfide (P4S10), and various carbonyl compounds under specific reaction conditions.
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale chemical reactions using optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-decyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-decyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene has several scientific research applications, including:
Organic Electronics: Used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Medicinal Chemistry: Investigated for its potential pharmacological properties, such as anticancer, anti-inflammatory, and antimicrobial activities.
Materials Science: Utilized in the fabrication of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-decyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene depends on its specific application. In organic electronics, its conductive properties are attributed to the delocalized π-electrons in the thiophene rings, which facilitate charge transport. In medicinal chemistry, the compound’s biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound with a simple five-membered ring containing one sulfur atom.
2,2’5’,2’'-Terthiophene: A trimer of thiophene with three thiophene rings connected in a linear fashion.
5-decyl-2,2’5’,2’'-terthiophene: A derivative with a decyl group attached to the terthiophene structure.
Uniqueness
2-decyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications requiring specific electronic characteristics, such as in organic semiconductors and advanced materials .
Properties
CAS No. |
188917-80-8 |
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Molecular Formula |
C22H28S3 |
Molecular Weight |
388.7 g/mol |
IUPAC Name |
2-decyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C22H28S3/c1-2-3-4-5-6-7-8-9-11-18-13-14-21(24-18)22-16-15-20(25-22)19-12-10-17-23-19/h10,12-17H,2-9,11H2,1H3 |
InChI Key |
MQWGGPWFFVPNIH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC=CS3 |
Origin of Product |
United States |
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